ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate involves multiple steps. One common method includes the reaction of 5-bromo-2-methylindole with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with acetic anhydride to introduce the acetyloxy group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the cyano and sulfanyl groups allows for strong interactions with biological molecules, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate .
- Ethyl [(3-cyano-6-phenyl-2-pyridinyl)oxy]acetate .
Uniqueness
Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. Its structure allows for diverse chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C22H20BrN3O4S |
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Molecular Weight |
502.4g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H20BrN3O4S/c1-5-29-22(28)20-15-8-19(30-13(3)27)16(23)9-17(15)26(4)18(20)11-31-21-14(10-24)7-6-12(2)25-21/h6-9H,5,11H2,1-4H3 |
InChI Key |
JKKTYFSOYYVOEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)C)C#N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=C(C=CC(=N3)C)C#N |
Origin of Product |
United States |
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